2,4-Difluoro-3-hydroxypyridine 2,4-Difluoro-3-hydroxypyridine
Brand Name: Vulcanchem
CAS No.: 1211515-53-5
VCID: VC20124299
InChI: InChI=1S/C5H3F2NO/c6-3-1-2-8-5(7)4(3)9/h1-2,9H
SMILES:
Molecular Formula: C5H3F2NO
Molecular Weight: 131.08 g/mol

2,4-Difluoro-3-hydroxypyridine

CAS No.: 1211515-53-5

Cat. No.: VC20124299

Molecular Formula: C5H3F2NO

Molecular Weight: 131.08 g/mol

* For research use only. Not for human or veterinary use.

2,4-Difluoro-3-hydroxypyridine - 1211515-53-5

Specification

CAS No. 1211515-53-5
Molecular Formula C5H3F2NO
Molecular Weight 131.08 g/mol
IUPAC Name 2,4-difluoropyridin-3-ol
Standard InChI InChI=1S/C5H3F2NO/c6-3-1-2-8-5(7)4(3)9/h1-2,9H
Standard InChI Key CHNSVRAQNVFBHX-UHFFFAOYSA-N
Canonical SMILES C1=CN=C(C(=C1F)O)F

Introduction

Structural and Physicochemical Properties

Molecular Architecture

2,4-Difluoro-3-hydroxypyridine belongs to the monosubstituted pyridine family, featuring:

  • Pyridine backbone: A six-membered aromatic ring with one nitrogen atom.

  • Substituents:

    • Hydroxyl (-OH) group at position 3.

    • Fluorine atoms at positions 2 and 4.

The electron-withdrawing fluorine atoms induce significant electronic effects, reducing the basicity of the pyridine nitrogen compared to unsubstituted analogs. Hydrogen bonding between the hydroxyl group and adjacent fluorine atoms may further stabilize the molecular conformation .

Calculated Physicochemical Parameters

PropertyValue (Estimated)Basis for Estimation
Molecular formulaC₅H₃F₂NOElemental composition
Molar mass (g/mol)131.08Sum of atomic weights
Melting point (°C)130–135Analogous to 3-hydroxypyridine
Water solubility (g/L)~25Fluorine’s hydrophobic influence
pKa (hydroxyl group)~8.2Comparison to 3-hydroxypyridine

Electronic effects: Fluorine’s strong electronegativity decreases electron density at the pyridine nitrogen, as evidenced by the reduced basicity of fluorinated pyridines . The hydroxyl group’s acidity is moderated by intramolecular hydrogen bonding with neighboring fluorine atoms, a phenomenon observed in 2,4-difluoro-3-hydroxybenzoic acid derivatives .

Synthesis Methodologies

Halogenation-Hydroxylation Route

A plausible pathway involves sequential halogenation and hydroxylation of pyridine precursors:

  • Di-fluorination:

    • Starting material: 3-hydroxypyridine .

    • Reagents: Selectfluor® or Xenon difluoride (XeF₂) in anhydrous HF.

    • Conditions: 0–5°C, 12–24 hours .

    • Outcome: 2,4-difluoro-3-hydroxypyridine.

  • Purification:

    • Recrystallization using toluene or ethyl acetate .

    • Yield: ~65% (estimated from analogous reactions) .

Sulfonation-Alkali Fusion Approach

Adapted from 3-hydroxypyridine synthesis :

  • Sulfonation:

    • React pyridine with fuming sulfuric acid (230–240°C) to form pyridine-3-sulfonic acid.

  • Fluorination:

    • Introduce fluorine via halogen exchange (e.g., KF in DMF).

  • Alkali fusion:

    • Treat with NaOH (220–230°C) to replace sulfonic groups with hydroxyl.

Challenges: Concurrent fluorination and hydroxylation require precise temperature control to avoid decomposition .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR:

    • Pyridine H5 and H6 protons: Doublets of doublets (δ 7.8–8.2 ppm) due to coupling with fluorine .

    • Hydroxyl proton: Broad singlet (δ 9.5–10.5 ppm), exchangeable with D₂O .

  • ¹³C NMR:

    • C2 and C4: Quartets (¹JCF ≈ 250 Hz) .

    • C3: Deshielded to ~160 ppm (hydroxyl substitution) .

  • ¹⁹F NMR:

    • Two distinct signals for F2 and F4 (δ -110 to -120 ppm) .

Mass Spectrometry

  • EI-MS:

    • Molecular ion peak at m/z 131.

    • Fragmentation: Loss of HF (m/z 112) and CO (m/z 84) .

Biological and Industrial Applications

Pharmaceutical Intermediate

  • Anticancer agents: Fluoropyridines enhance membrane permeability and metabolic stability. The hydroxyl group enables conjugation to targeting moieties .

  • Antifungal activity: Difluoro-hydroxyl motifs disrupt fungal cell wall synthesis, as demonstrated in organotin complexes .

Agrochemical Development

  • Herbicides: Fluorine’s electronegativity improves binding to acetolactate synthase (ALS) enzymes .

  • Insect growth regulators: Pyridine derivatives interfere with chitin biosynthesis in insects .

Future Research Directions

  • Synthetic optimization: Developing catalytic fluorination methods to improve yields.

  • Biological screening: Evaluating in vitro cytotoxicity against cancer cell lines (e.g., HeLa, HepG-2) .

  • Computational modeling: DFT studies to predict reactivity in cross-coupling reactions .

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